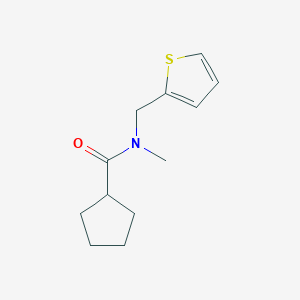![molecular formula C16H20N2O3 B7505713 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)
1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one, also known as PHP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. PHP is a derivative of the widely used drug, fentanyl, and belongs to the class of synthetic opioids. In
Mécanisme D'action
1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one acts on the mu-opioid receptors in the brain and spinal cord, producing its analgesic effects. It also has affinity for the delta-opioid receptors, which may contribute to its antitumor activity. 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one is a potent opioid agonist, and its effects are similar to those of fentanyl and other synthetic opioids.
Biochemical and Physiological Effects
1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has effects on the gastrointestinal and cardiovascular systems, and can cause nausea, vomiting, and hypotension. 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one has a high potential for abuse and dependence, and can cause tolerance and withdrawal symptoms with chronic use.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. It is also relatively easy to synthesize and can be produced in large quantities. However, 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one has several limitations, including its potential for abuse and dependence, and its side effects on the cardiovascular and gastrointestinal systems. These limitations must be taken into account when designing experiments using 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one.
Orientations Futures
There are several future directions for research on 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one. One area of interest is the development of novel analogs with improved selectivity and reduced side effects. Another area of interest is the study of the molecular mechanisms underlying 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one's analgesic and antitumor effects. Additionally, more research is needed to understand the potential risks and benefits of using 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one in the treatment of pain and addiction. Overall, 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one is a promising compound with significant potential for further research and development.
Méthodes De Synthèse
The synthesis of 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one involves the reaction of 4-(3-Hydroxypiperidine-1-carbonyl)benzaldehyde with pyrrolidine-2-one in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized through various studies, and the resulting 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one has been characterized using various analytical techniques.
Applications De Recherche Scientifique
1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one has been studied extensively for its potential applications in the pharmaceutical industry. It has been found to have potent analgesic properties, making it a promising candidate for the treatment of pain. 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one has also been studied for its potential use in the treatment of addiction and withdrawal symptoms. Additionally, 1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one has been found to have antitumor activity, and has been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
1-[4-(3-hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14-3-1-9-17(11-14)16(21)12-5-7-13(8-6-12)18-10-2-4-15(18)20/h5-8,14,19H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDMEXKROPCOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCCC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B7505637.png)

![N,N-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505654.png)
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505656.png)
![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)
![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)



![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)